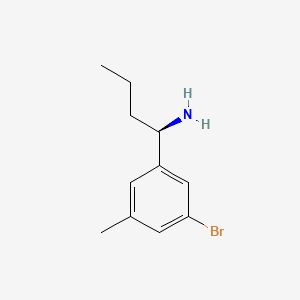
(R)-1-(3-Bromo-5-methylphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Bromo-5-methylphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a bromine atom and a methyl group on a phenyl ring, attached to a butan-1-amine backbone. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-methylphenyl)butan-1-amine typically involves the following steps:
Chiral Amine Formation: The chiral amine can be synthesized via asymmetric hydrogenation of the corresponding imine or reductive amination of the corresponding ketone using chiral catalysts.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and chiral amine synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-5-methylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of hydrogenated compounds.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological systems, particularly in the context of chiral recognition.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-5-methylphenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The chiral nature of the compound allows for specific binding to these targets, leading to stereospecific biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Bromo-5-methylphenyl)butan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(3-Bromo-5-methylphenyl)butan-1-amine: The racemic mixture containing both enantiomers.
1-(3-Chloro-5-methylphenyl)butan-1-amine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
®-1-(3-Bromo-5-methylphenyl)butan-1-amine is unique due to its specific chiral configuration and the presence of a bromine atom, which can influence its reactivity and interactions with biological systems. The chiral nature allows for enantioselective synthesis and applications in fields requiring high stereospecificity.
Properties
Molecular Formula |
C11H16BrN |
|---|---|
Molecular Weight |
242.16 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h5-7,11H,3-4,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
QKLOTMVFGKQPFM-LLVKDONJSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC(=CC(=C1)C)Br)N |
Canonical SMILES |
CCCC(C1=CC(=CC(=C1)C)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


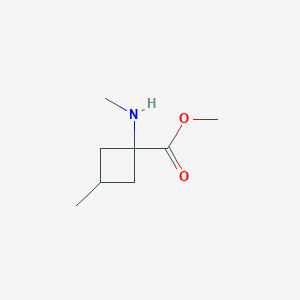

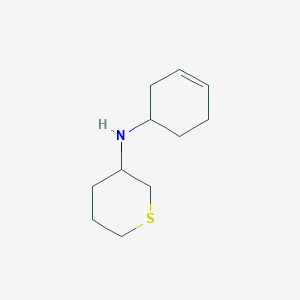
![Rel-(2S,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12984426.png)

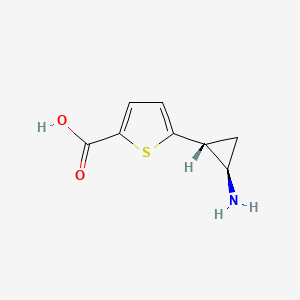
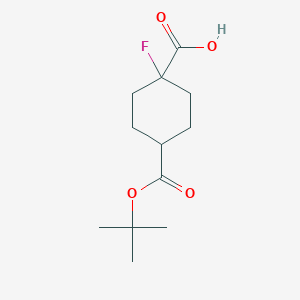
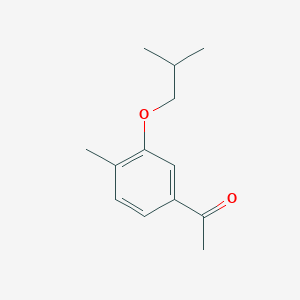
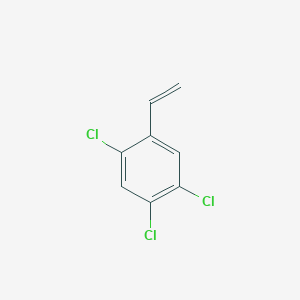


![Prop-2-enoyl 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoate](/img/structure/B12984483.png)
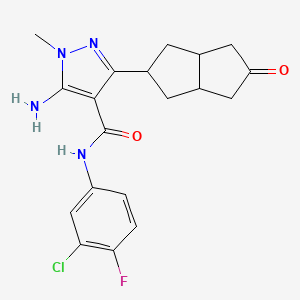
![(1R,4R)-7-Fluoro-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B12984500.png)
